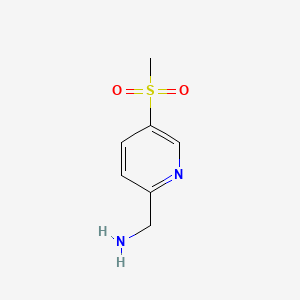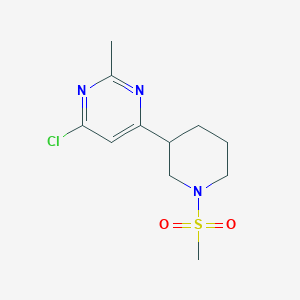
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine were not found, similar compounds have been synthesized using various methods. For instance, pinacol boronic esters have been used as building blocks in organic synthesis . Protodeboronation of these esters has been achieved using a radical approach . Another common synthesis method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine were not found, similar compounds have been involved in various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives are extensively utilized in the synthesis of N-heterocycles, a class of compounds that includes natural products and molecules with therapeutic potential. The stereoselective synthesis of amines and their derivatives, using chiral sulfinamides like tert-butanesulfinamide, has been explored for creating diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing key structural motifs in pharmacologically active compounds (Philip et al., 2020).
Biological Activities and Pharmacological Applications
Pyrimidine derivatives display a plethora of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities. The synthesis and structure-activity relationships (SARs) of these compounds have been the subject of considerable research, offering insights into their mechanisms of action and potential as therapeutic agents (Rashid et al., 2021).
Sensor Applications
In the field of optical sensors, pyrimidine derivatives have been identified as suitable candidates for sensing materials due to their ability to form both coordination and hydrogen bonds, making them effective as sensing probes. The versatility of pyrimidine-based optical sensors and their biological and medicinal applications have been comprehensively reviewed, highlighting the period from 2005 to 2020 (Jindal & Kaur, 2021).
Anti-Alzheimer's Research
The investigation of pyrimidine derivatives as potential anti-Alzheimer's agents has been based on their aromatic and heterocyclic structure, which contains a six-membered ring with two nitrogen atoms. The structure-activity relationship (SAR) studies emphasize pharmacological advancements and suggest pyrimidine moieties as promising scaffolds for developing therapeutic agents against neurological disorders (Das et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-13-10(6-11(12)14-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENCTHKBNUYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162063 | |
| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine | |
CAS RN |
1316218-10-6 | |
| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316218-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



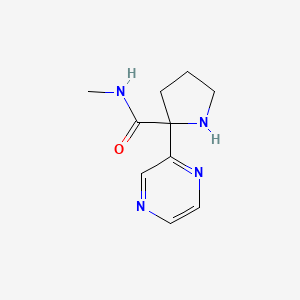

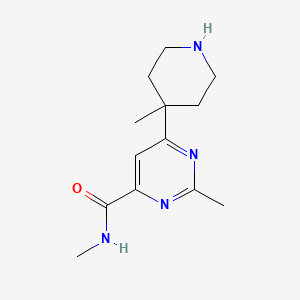

![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)
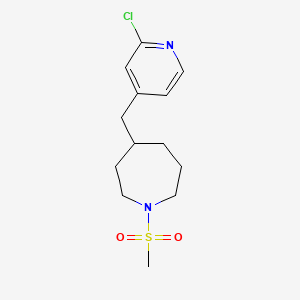
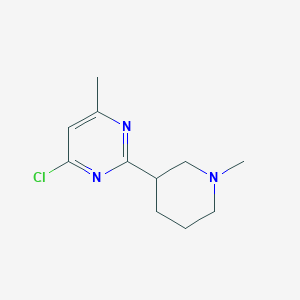
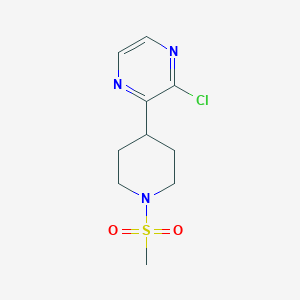
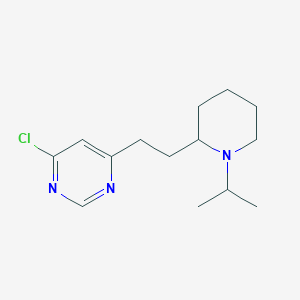
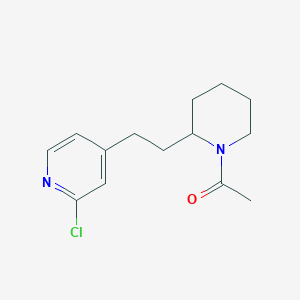
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
